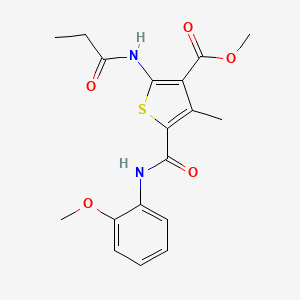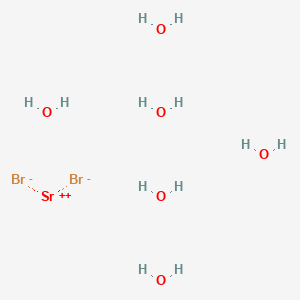
2-Ethylhexanoic acid,cobalt salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) 2-ethylhexanoate solution is an organometallic compound that is soluble in organic solvents. It is commonly used as a catalyst in various chemical reactions, particularly in polymerization and oxidation processes. The compound is known for its ability to accelerate the drying of paints and coatings, making it a valuable component in the coatings industry .
Preparation Methods
Cobalt(II) 2-ethylhexanoate solution is typically prepared by reacting cobalt(II) oxide or cobalt(II) hydroxide with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as mineral spirits, under controlled temperature and pressure conditions. The resulting product is a solution containing cobalt(II) 2-ethylhexanoate .
Chemical Reactions Analysis
Cobalt(II) 2-ethylhexanoate solution undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic compounds to their oxidized forms.
Reduction: The compound can also participate in reduction reactions, where it helps in the reduction of other chemical species.
Substitution: Cobalt(II) 2-ethylhexanoate can undergo substitution reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
Cobalt(II) 2-ethylhexanoate solution has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs and therapeutic agents.
Industry: Cobalt(II) 2-ethylhexanoate is widely used in the coatings industry as a drying agent for paints and coatings. .
Mechanism of Action
The mechanism of action of cobalt(II) 2-ethylhexanoate solution involves its ability to act as a catalyst in various chemical reactions. The compound interacts with reactants, facilitating the formation of intermediate species that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Cobalt(II) 2-ethylhexanoate solution can be compared with other similar compounds, such as:
Cobalt(II) acetylacetonate: Another cobalt-based catalyst used in organic synthesis and polymerization reactions.
Cobalt(II) naphthenate: Commonly used as a drying agent in the coatings industry.
Copper(II) 2-ethylhexanoate: Similar to cobalt(II) 2-ethylhexanoate, but with copper as the central metal ion
Cobalt(II) 2-ethylhexanoate is unique in its specific catalytic properties and its effectiveness as a drying agent in the coatings industry .
Properties
Molecular Formula |
C16H32CoO4 |
|---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
YZRQXCANVHHNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)








